molecular formula C13H15NO4 B7555775 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid

2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid

Cat. No. B7555775
M. Wt: 249.26 g/mol
InChI Key: BOZLRNFODRNKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid, also known as OCPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. OCPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects.

Mechanism of Action

2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid exerts its pharmacological effects by inhibiting the activity of COX enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins. 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid selectively inhibits COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Biochemical and Physiological Effects:
2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation and pain. 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid has several advantages for laboratory experiments, including its selectivity for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

Future research on 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid could focus on its potential therapeutic applications in various disease conditions, including cancer, arthritis, and inflammatory disorders. Studies could also investigate the mechanisms underlying the anti-inflammatory and analgesic effects of 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid and identify potential targets for drug development. Additionally, studies could explore the potential of 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid as a tool for studying the role of COX-2 in inflammation and pain.

Synthesis Methods

2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid can be synthesized using various methods, including the reaction of 2-bromoacetophenone with oxalyl chloride, followed by cyclization with ammonia to form 2-amino-2-phenylacetic acid. This intermediate is then coupled with oxolane-3-carbonyl chloride to form 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid.

Scientific Research Applications

2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, arthritis, and inflammatory disorders. Studies have shown that 2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid exhibits potent anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins.

properties

IUPAC Name

2-[2-(oxolane-3-carbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)7-9-3-1-2-4-11(9)14-13(17)10-5-6-18-8-10/h1-4,10H,5-8H2,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZLRNFODRNKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NC2=CC=CC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid

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